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Compound of Interest

Compound Name: 2-(2-Methylphenyl)acetamide

CAS No.: 40089-14-3

Cat. No.: B2418097

Get Quote

Executive Summary
2-(2-Methylphenyl)acetamide (CAS: 40089-14-3), often referred to as o-tolylacetamide, is a

critical phenylacetic acid derivative used as a scaffold in the synthesis of anticonvulsants and

herbicides. In drug development, it serves as a stable pharmacophore linker.

However, a common analytical pitfall exists: this compound is frequently confused with its

regioisomer,

-(2-methylphenyl)acetamide (CAS: 120-66-1, also known as N-acetyl-o-toluidine). While both
share the formula

, their connectivity differs fundamentally (Ar-CH

-CO-NH

vs. Ar-NH-CO-CH

).
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This guide provides a definitive

C NMR characterization strategy to:

Validate the specific ortho-substitution pattern.

Differentiate the target primary amide from its

-linked anilide isomer.

Distinguish it from meta and para regioisomers using signal symmetry.

Comparative Analysis: The "Alternatives"
In structural elucidation, the "alternatives" are not competing products, but rather the isomeric

impurities that mimic the target. The following table contrasts the

C NMR signatures of the target against its most common structural decoys.

Table 1: Diagnostic C NMR Differentiation Matrix
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Feature
Target: 2-(2-

Methylphenyl)aceta

mide

Alternative A:

-(2-

Methylphenyl)aceta

mide

Alternative B: 2-(4-

Methylphenyl)aceta

mide

Structure

Ar-CH

-CO-NH
Ar-NH-CO-CH

Ar-CH

-CO-NH

(Para)

Carbonyl (C=O)
~173 - 175 ppm

(Primary Amide)

~169 ppm (Secondary

Anilide)
~173 - 175 ppm

Aliphatic High Field

~41 - 43 ppm

(Benzylic CH

)

~23 - 24 ppm (Acetyl

CH

)

~41 - 43 ppm

Tolyl Methyl ~19.5 ppm ~18.0 ppm ~21.0 ppm

Aromatic Signals
6 distinct signals

(Asymmetric)
6 distinct signals

4 distinct signals

(Symmetric AA'BB')

Key Distinction
Presence of Benzylic

CH
Presence of Acetyl CH Symmetry in Aromatic

Region

Critical Insight: The most rapid confirmation of the target is the presence of the benzylic

methylene signal at ~42 ppm. If you observe a signal at ~24 ppm instead, you have synthesized

the anilide (Wrong Isomer).

Experimental Protocol
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To ensure reproducibility and minimize solvent-induced shifts, the following protocol is

recommended.

Sample Preparation[5][8]
Solvent: DMSO-

is preferred over CDCl

for primary amides due to better solubility and the ability to observe exchangeable protons in

H NMR if needed.

Concentration: 20–30 mg of sample in 0.6 mL solvent.

Tube: 5 mm high-precision NMR tube.

Acquisition Parameters (Standard 100 MHz Carbon)
Pulse Sequence: Proton-decoupled

C (zgpg30 or equivalent).

Relaxation Delay (D1): 2.0 seconds (ensure quaternary carbons relax).

Scans (NS): Minimum 512 (to resolve small quaternary signals).

Temperature: 298 K (25°C).

Referencing: DMSO-

septet centered at 39.5 ppm.

Detailed Spectral Interpretation
The

C NMR spectrum of 2-(2-Methylphenyl)acetamide is characterized by 9 distinct carbon
environments.

The Aliphatic Backbone
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C9 (Amide C=O): 173.5 ± 1.0 ppm.

This downfield shift is characteristic of primary amides. It is distinct from the ester

precursor (Methyl 2-methylphenylacetate), which typically resonates at ~172.0 ppm [1].

C8 (Benzylic CH

): 41.5 ± 1.0 ppm.

This is the "Anchor Peak." It confirms the carbonyl is separated from the ring by a

methylene group.

C7 (Ar-CH

): 19.6 ± 0.5 ppm.

Typical for an ortho-tolyl methyl group.

The Aromatic Region (125 – 140 ppm)
The ortho-substitution breaks the symmetry of the benzene ring, resulting in 6 unique aromatic

signals.

Quaternary Carbons (Weak Intensity):

C1 (Ipso to CH

): ~134.5 ppm.

C2 (Ipso to CH

): ~137.0 ppm.

differentiation: C2 is typically further downfield due to the inductive donation of the methyl

group and the steric compression (ortho-effect).

Methine Carbons (Strong Intensity):

C3 (Ortho to CH
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): ~130.5 ppm.

C6 (Ortho to CH

): ~129.5 ppm.

C4/C5 (Meta/Para): ~126.0 – 127.5 ppm.

Visualization of Structural Confirmation[13]
The following diagrams illustrate the logical flow for confirming the structure and distinguishing

isomers.

Diagram 1: Analytical Decision Tree
This workflow guides the analyst through the specific NMR checks required to approve the

batch.
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Start: Crude Product
(C9H11NO)

Check 1: Aliphatic Region
(15 - 50 ppm)

Signal at ~24 ppm
(Acetyl-CH3)

Found 24 ppm

Signal at ~42 ppm
(Benzylic-CH2)

Found 42 ppm

REJECT: N-(2-methylphenyl)acetamide
(Anilide Isomer)

Check 2: Aromatic Count
(120 - 140 ppm)

4 Distinct Signals
(Symmetric)

Symmetric

6 Distinct Signals
(Asymmetric)

Asymmetric

REJECT: 2-(4-methylphenyl)acetamide
(Para Isomer)

CONFIRM: 2-(2-Methylphenyl)acetamide
(Target)

Click to download full resolution via product page

Caption: Logical workflow for distinguishing the target compound from its common isomeric

impurities using

C NMR.

Diagram 2: Synthesis & Carbon Mapping
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Understanding the precursor is vital. The amide is typically derived from o-tolylacetic acid. The

carbon backbone remains intact, shifting only the carbonyl signal.

o-Tolylacetic Acid
(Precursor)

Methyl Ester
(Intermediate)Esterification

C=O: ~178 ppm
CH2: ~39 ppm

2-(2-Methylphenyl)acetamide
(Target)Ammonolysis

C=O: 172.0 ppm
CH2: ~41 ppm

C=O: ~174 ppm
CH2: ~42 ppm

Click to download full resolution via product page

Caption: Chemical shift evolution from the acid precursor [1] to the target amide.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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